

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylcyclopentanecarboxylic Acid

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Compound of Interest

Compound Name: 1-Phenylcyclopentanecarboxylic acid

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectroscopic properties of **1-phenylcyclopentanecarboxylic acid**, an important intermediate in the synthesis of various pharmaceuticals. The data herein is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following sections provide key spectroscopic data for **1-phenylcyclopentanecarboxylic acid** (CAS: 77-55-4, Molecular Formula: $C_{12}H_{14}O_2$). The data has been compiled from various spectral databases and literature sources.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum for **1-phenylcyclopentanecarboxylic acid** was acquired in deuterated chloroform ($CDCl_3$) on a 400 MHz instrument.[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	Carboxylic Acid (-COOH)
7.39 - 7.24	Multiplet	5H	Aromatic Protons (C ₆ H ₅ -)
2.65	Multiplet	2H	Cyclopentyl Protons (α to Phenyl)
1.91	Multiplet	4H	Cyclopentyl Protons
1.73	Multiplet	2H	Cyclopentyl Protons (β to Phenyl)

Note: The carboxylic acid proton signal is often broad and its chemical shift can be concentration-dependent. It may also undergo D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. While specific experimental data is not readily available, the following table presents predicted chemical shift ranges based on the functional groups present.

Predicted Chemical Shift (δ) ppm	Carbon Assignment
175 - 185	Carboxylic Acid Carbon (-COOH)
140 - 145	Quaternary Aromatic Carbon (C-Ar)
125 - 130	Aromatic Carbons (-CH)
50 - 60	Quaternary Cyclopentyl Carbon (C-Ph)
35 - 45	Cyclopentyl Carbons (-CH ₂)
20 - 30	Cyclopentyl Carbons (-CH ₂)

Infrared (IR) Spectroscopy

The FT-IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300 - 2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid
3100 - 3000	Medium	C-H Stretch	Aromatic
3000 - 2850	Medium	C-H Stretch	Aliphatic
1760 - 1690	Strong	C=O Stretch	Carboxylic Acid
1600 - 1450	Medium to Weak	C=C Stretch	Aromatic Ring
1320 - 1210	Strong	C-O Stretch	Carboxylic Acid
950 - 910	Medium, Broad	O-H Bend	Carboxylic Acid

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented was obtained by electron ionization (EI) at 75 eV.

m/z	Relative Intensity (%)	Assignment
190	16.8	[M] ⁺ (Molecular Ion)
145	100.0	[M - COOH] ⁺ (Base Peak)
117	4.7	[C ₉ H ₉] ⁺
115	7.2	[C ₉ H ₇] ⁺
103	7.1	[C ₈ H ₇] ⁺
91	61.0	[C ₇ H ₇] ⁺ (Tropylium ion)
77	5.2	[C ₆ H ₅] ⁺ (Phenyl ion)
67	12.7	[C ₅ H ₇] ⁺

The fragmentation is characterized by the loss of the carboxylic acid group (45 Da) to form the stable benzylic carbocation at m/z 145, which is the base peak. The peak at m/z 91 corresponds to the tropylidium ion, a common fragment for compounds containing a benzyl group.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **1-phenylcyclopentanecarboxylic acid** in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- Instrument Setup: The data is typically acquired on a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ^{13}C and the presence of a quaternary carbon, a larger number of scans and a longer relaxation delay (2-5 seconds) are required.
- Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy Protocol (ATR)

- Instrument: A Bruker Tensor 27 FT-IR or equivalent is commonly used.
- Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and instrumental interferences.

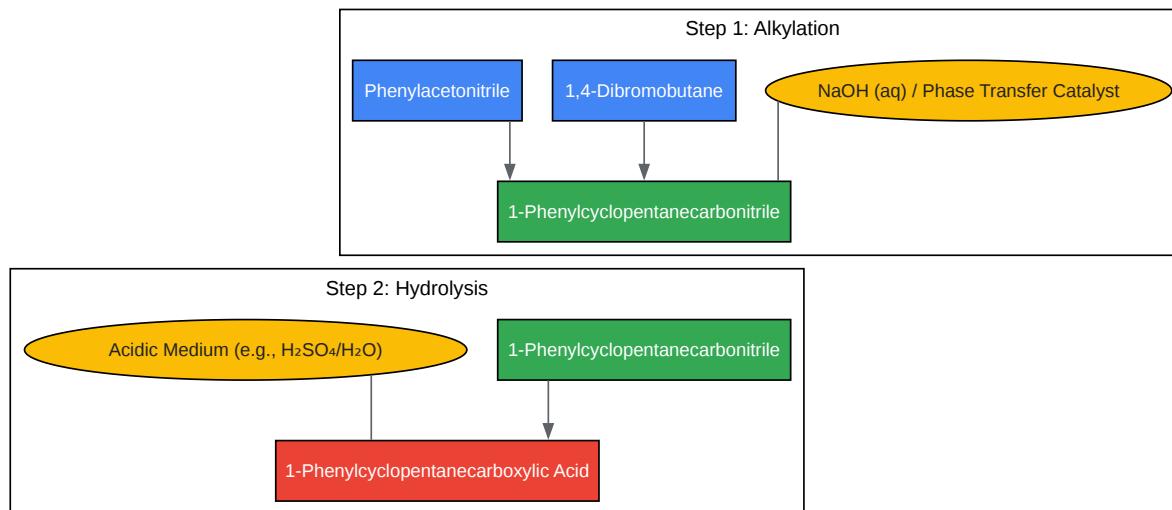
- Sample Application: Place a small amount of the solid **1-phenylcyclopentanecarboxylic acid** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface using the pressure clamp.
- Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

GC-MS Protocol

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 1\text{ mg/mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- GC Separation: Inject a small volume (e.g., $1\text{ }\mu\text{L}$) of the sample solution into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent). A typical temperature program might start at 50°C and ramp up to 250°C to ensure elution.
- MS Analysis: As compounds elute from the GC column, they enter the MS source where they are ionized by a 70 eV electron beam. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
- Data Interpretation: The total ion chromatogram (TIC) shows the separation of components over time, while the mass spectrum for the peak corresponding to **1-phenylcyclopentanecarboxylic acid** provides the fragmentation pattern.

Visualization of Synthetic Pathway

1-Phenylcyclopentanecarboxylic acid is commonly synthesized via a two-step process involving the alkylation of phenylacetonitrile followed by hydrolysis of the resulting nitrile intermediate.



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Caption: Synthesis of **1-phenylcyclopentanecarboxylic acid**.

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References

- 1. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR [m.chemicalbook.com]
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